Cas no 510764-91-7 (4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid)
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- SR-01000319177-1
- 5-((4-Morpholinophenyl)amino)-5-oxopentanoic acid
- AKOS000300842
- 5-(4-morpholin-4-ylanilino)-5-oxopentanoic acid
- 510764-91-7
- SR-01000319177
- 4-{[4-(morpholin-4-yl)phenyl]carbamoyl}butanoic acid
- 5-((4-Morpholinophenyl)amino)-5-oxopentanoicacid
- 5-{[4-(morpholin-4-yl)phenyl]amino}-5-oxopentanoic acid
- STK448971
-
- Inchi: 1S/C15H20N2O4/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)17-8-10-21-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20)
- InChI Key: WRMKEYJUBQGZTG-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(=CC=2)NC(CCCC(=O)O)=O)CC1
Computed Properties
- Exact Mass: 292.14230712Da
- Monoisotopic Mass: 292.14230712Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 78.9Ų
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M011125-50mg |
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric Acid |
510764-91-7 | 50mg |
$ 105.00 | 2022-06-04 | ||
| TRC | M011125-100mg |
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric Acid |
510764-91-7 | 100mg |
$ 170.00 | 2022-06-04 | ||
| Crysdot LLC | CD11113464-1g |
5-((4-Morpholinophenyl)amino)-5-oxopentanoic acid |
510764-91-7 | 97% | 1g |
$307 | 2024-07-17 | |
| Chemenu | CM377800-1g |
4-{[4-(morpholin-4-yl)phenyl]carbamoyl}butanoic acid |
510764-91-7 | 95%+ | 1g |
$329 | 2023-01-09 |
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
Professional Introduction to 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric Acid (CAS No. 510764-91-7)
4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid, identified by its CAS number 510764-91-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a 4-morpholin-4-yl-phenylcarbamoyl moiety, contribute to its potential as a lead compound in the design of novel therapeutic agents.
The investigation of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid has been extensively explored in recent years, with a particular focus on its pharmacological properties. Research indicates that this compound may possess inhibitory effects on various enzymatic targets, which could be exploited for the treatment of inflammatory diseases, neurodegenerative disorders, and other metabolic conditions. The morpholine group in its structure is known to enhance binding affinity and selectivity, which are critical factors in drug design.
In the context of modern drug discovery, the synthesis and characterization of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid have been optimized using advanced synthetic methodologies. Techniques such as solid-phase synthesis and automated purification have enabled researchers to produce high-purity samples suitable for detailed biological evaluation. The structural integrity of this compound has been confirmed through spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring that the synthesized material meets the stringent requirements for preclinical studies.
Recent studies have highlighted the potential of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid as a modulator of key signaling pathways involved in disease progression. For instance, its interaction with cyclooxygenase (COX) enzymes has been investigated, suggesting that it may serve as a nonsteroidal anti-inflammatory drug (NSAID) alternative with improved efficacy and reduced side effects. Additionally, its ability to modulate neurotransmitter release has been explored, indicating potential applications in the treatment of cognitive disorders and pain management.
The pharmacokinetic profile of 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid is another area of active research. Studies have demonstrated that this compound exhibits favorable solubility and stability under physiological conditions, which are essential properties for an effective drug candidate. Furthermore, preliminary toxicology studies have shown that it demonstrates low toxicity at therapeutic doses, suggesting a high safety profile. These findings are crucial for advancing this compound into clinical trials and evaluating its potential as a therapeutic agent.
The development of novel synthetic routes for 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid has been a significant focus in recent years. Researchers have employed innovative strategies to streamline the synthesis process, reducing costs and improving yield. These advancements have made it feasible to produce larger quantities of the compound for both research and commercial purposes. Moreover, green chemistry principles have been integrated into these synthetic methods, minimizing waste and environmental impact while maintaining high efficiency.
In conclusion, 4-(4-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (CAS No. 510764-91-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive molecule for the development of new drugs targeting various diseases. As research continues to uncover more about its properties and potential applications, this compound is poised to play a significant role in the future of medicinal chemistry and drug discovery.
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